1-(1-Methylethyl)isoquinoline
Description
Historical Context and Significance of the Isoquinoline (B145761) Scaffold in Chemical Sciences and Drug Discovery
The isoquinoline scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of natural product chemistry and medicinal science. amerigoscientific.comwikipedia.org Its significance dates back to the early 19th century with the isolation of morphine from the opium poppy (Papaver somniferum), the first identified isoquinoline alkaloid. jk-sci.com This discovery unveiled a vast family of plant-derived compounds with potent biological activities. amerigoscientific.comrsc.org
Isoquinoline alkaloids are predominantly found in plant families such as Papaveraceae, Berberidaceae, and Menispermaceae. amerigoscientific.com These natural products exhibit a remarkable diversity of pharmacological effects, including analgesic, antimicrobial, anticancer, and antihypertensive properties. amerigoscientific.comrsc.org This wide range of activities has established the isoquinoline framework as a "privileged scaffold" in drug discovery—a molecular structure that is frequently found as a key component in successful drugs. nih.gov Prominent examples of isoquinoline-based compounds have had a profound impact on medicine and continue to be subjects of intense research. wikipedia.orgjk-sci.com
Table 1: Notable Isoquinoline Alkaloids and Their Significance
| Alkaloid | Natural Source (Example) | Key Significance |
|---|---|---|
| Morphine | Papaver somniferum (Opium Poppy) | A potent analgesic that set the foundation for opioid painkillers. wikipedia.orgjk-sci.com |
| Papaverine (B1678415) | Papaver somniferum (Opium Poppy) | A vasodilator and smooth muscle relaxant. wikipedia.org |
| Berberine | Berberis species (Barberry) | Exhibits a wide range of activities, including antibacterial, anti-inflammatory, and antidiabetic effects. amerigoscientific.com |
| Emetine | Carapichea ipecacuanha | Traditionally used as an emetic and for treating amoebiasis, with researched anticancer properties. amerigoscientific.com |
| Tubocurarine | Chondrodendron tomentosum | A skeletal muscle relaxant, historically used as a component of arrow poison and in surgery. |
The development of synthetic methodologies to construct and modify the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, has further cemented its importance, allowing chemists to create novel derivatives with tailored properties for research and therapeutic development. wikipedia.orgnih.gov
Research Trajectories of 1-(1-Methylethyl)isoquinoline and Related Alkyl-substituted Isoquinolines
Research involving this compound and other 1-alkyl-substituted isoquinolines primarily focuses on synthetic chemistry and the use of these compounds as building blocks for more complex molecules. The introduction of an alkyl group at the C-1 position is a key structural modification that influences the molecule's properties and subsequent reactivity.
The synthesis of 1-alkyl-isoquinolines can be achieved through various established methods. The Bischler-Napieralski reaction, for example, involves the cyclization of a β-phenylethylamide, which can be subsequently dehydrogenated to form the aromatic isoquinoline ring. wikipedia.orgnrochemistry.comwikipedia.org Similarly, the Pictet-Spengler reaction provides a route to tetrahydroisoquinolines, which can be oxidized to their corresponding isoquinoline counterparts. wikidoc.orgname-reaction.comnih.gov More direct, modern methods have also been developed. For instance, a one-step, TMEDA-catalyzed reaction between isoquinoline and alkylmagnesium reagents (Grignard reagents) has been shown to produce 1-alkyl-substituted isoquinolines, including 1-isopropylisoquinoline. nih.gov
Once synthesized, this compound serves as a versatile intermediate in further chemical synthesis. Research has demonstrated its use as a precursor for creating more elaborate structures. For example, it is the starting material for the synthesis of 1-isopropylisoquinoline-5-acetic acid methylamide. prepchem.com In the field of materials science, a derivative, 1-(3,5-dimethylphenyl)-6-(1-methylethyl)isoquinoline, has been used in the synthesis of iridium complexes that function as deep-red phosphorescent emitters for potential use in organic light-emitting diodes (OLEDs). mdpi.com
While direct biological studies on this compound are not extensively documented, research on its close structural relatives provides context for its potential applications. The tetrahydro- derivative, (S)-1,2,3,4-tetrahydro-1-isopropylisoquinoline, is a substrate in enzymatic studies aimed at producing single-enantiomer chiral pharmaceuticals through a process called deracemization. rsc.orgacs.org This highlights the importance of the isopropyl-substituted isoquinoline scaffold in stereoselective synthesis. Furthermore, isoquinoline derivatives with alkyl substitutions are generally explored for a range of biological activities typical of the isoquinoline class, such as antimicrobial and antitumor effects. smolecule.comdrugfuture.com
Table 2: Research Highlights of 1-Alkyl-Substituted Isoquinolines
| Compound/Derivative | Research Area | Finding/Application |
|---|---|---|
| This compound | Synthetic Chemistry | Can be synthesized via a TMEDA-catalyzed reaction with a Grignard reagent. nih.gov |
| This compound | Chemical Synthesis | Used as a precursor to synthesize 1-isopropylisoquinoline-5-acetic acid methylamide. prepchem.com |
| 1-(3,5-dimethylphenyl)-6-(1-methylethyl)isoquinoline | Materials Science | Employed in the creation of iridium complexes for potential OLED applications. mdpi.com |
| (S)-1,2,3,4-Tetrahydro-1-isopropylisoquinoline | Biocatalysis / Chiral Synthesis | Used as a substrate for deracemization by monoamine oxidase (MAO-N) to produce enantiopure compounds. rsc.orgacs.org |
| 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline | Medicinal Chemistry | A synthetic derivative noted for general isoquinoline-class biological activities like potential antitumor and antimicrobial effects. smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJXFOQSCMCXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506762 | |
| Record name | 1-(Propan-2-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20922-03-6 | |
| Record name | 1-(Propan-2-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 1 Methylethyl Isoquinoline and Its Derivatives
Classical Cyclization Reactions and Modern Adaptations
Traditional methods for isoquinoline (B145761) synthesis rely on intramolecular cyclization reactions, which have been refined over more than a century. These foundational methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, remain relevant and have been adapted to improve yields and expand substrate scope.
Bischler-Napieralski Reaction and Derivatives
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides, which can then be aromatized to the corresponding isoquinolines. nih.govorganic-chemistry.org Discovered in 1893, this reaction typically employs a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions. nih.govoup.com
For the synthesis of 1-(1-Methylethyl)isoquinoline, the key precursor is N-(2-phenylethyl)-2-methylpropanamide. The reaction proceeds via an intramolecular electrophilic aromatic substitution. organic-chemistry.orgoup.com The mechanism is believed to involve the formation of a nitrilium ion intermediate, which then undergoes cyclization. organic-chemistry.orgrsc.org The resulting 1-isopropyl-3,4-dihydroisoquinoline (B8768844) is not stable and is typically oxidized in a subsequent step to furnish the aromatic this compound. Common oxidizing agents for this dehydrogenation step include palladium on carbon (Pd/C) or potassium permanganate.
The reaction is most effective when the benzene (B151609) ring of the β-arylethylamide is electron-rich, as this facilitates the electrophilic substitution step. nih.gov Modern adaptations have explored milder conditions and alternative reagents to improve the efficiency and functional group tolerance of the reaction.
Table 1: Overview of Classical Synthesis Methods for this compound
| Reaction | Key Precursors | Typical Reagents & Conditions | Intermediate Product |
| Bischler-Napieralski | N-(2-phenylethyl)-2-methylpropanamide | 1. POCl₃ or P₂O₅, reflux 2. Oxidation (e.g., Pd/C) | 1-isopropyl-3,4-dihydroisoquinoline |
| Pictet-Spengler | 2-Phenylethanamine, Isobutyraldehyde (B47883) | Acid catalyst (e.g., HCl, TFA), heat | 1-isopropyl-1,2,3,4-tetrahydroisoquinoline (B2516966) |
| Pomeranz-Fritsch | Benzaldehyde, 2-amino-3-methyl-1,1-diethoxybutane | Strong acid (e.g., H₂SO₄), heat | This compound |
Pictet-Spengler Cyclization Approaches
The Pictet-Spengler reaction, discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. du.eduresearchgate.net To synthesize derivatives of this compound, 2-phenylethanamine would be reacted with isobutyraldehyde (2-methylpropanal).
The reaction begins with the formation of a Schiff base, which is then protonated to generate an electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic attack on the aromatic ring, a process known as a 6-endo-trig cyclization, to form the 1-isopropyl-1,2,3,4-tetrahydroisoquinoline product. du.edu Subsequent oxidation is required to achieve the fully aromatic isoquinoline ring. The Pictet-Spengler reaction is a cornerstone in the synthesis of isoquinoline alkaloids and has been extensively studied. beilstein-journals.orgmdpi.com Modern variations include the use of milder acid catalysts like trifluoroacetic acid (TFA), and the development of asymmetric versions to produce chiral tetrahydroisoquinolines. snnu.edu.cn
Pomeranz-Fritsch Synthesis Pathways
The Pomeranz-Fritsch reaction, first reported in 1893, provides a direct route to isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal. acs.orgnih.gov The synthesis is typically a two-stage process. First, an aromatic aldehyde or ketone is condensed with an aminoacetaldehyde dialkyl acetal (B89532) to form a Schiff base. pnas.orgresearchgate.net In the second step, treatment with a strong acid, such as concentrated sulfuric acid, induces cyclization and elimination of alcohol molecules to yield the isoquinoline. nih.gov
To apply this to this compound, a modified approach, known as the Schlittler-Müller modification, is more suitable. acs.orgresearchgate.net This would involve the condensation of a benzylamine (B48309) with a glyoxal (B1671930) hemiacetal derivative bearing the isopropyl group. However, the classical Pomeranz-Fritsch reaction often suffers from harsh conditions and low yields, particularly for isoquinolines not substituted with electron-donating groups. figshare.comacs.org Research has focused on improving yields through modifications of the reaction conditions and substrates. organic-chemistry.orgresearchgate.net
Contemporary Catalytic Strategies for Isoquinoline Ring Formation
Modern synthetic chemistry has seen a paradigm shift towards transition metal-catalyzed reactions, which often offer milder conditions, higher efficiency, and greater functional group tolerance compared to classical methods. These strategies typically involve C-H activation and annulation reactions.
Transition Metal-Catalyzed C-H Activation and Annulation Reactions
Transition metal catalysis provides powerful tools for constructing the isoquinoline core via C-H activation. nih.govrsc.org Catalysts based on rhodium (Rh), iridium (Ir), cobalt (Co), and palladium (Pd) have been extensively developed for this purpose. mdpi.combohrium.com These reactions often involve the annulation of an arene containing a directing group with an alkyne or another coupling partner.
For the synthesis of this compound, a common strategy involves the reaction of a benzylamine or a related derivative (like a ketoxime or benzamide) with an appropriate alkyne. nih.govacs.org For example, cobalt-catalyzed systems can achieve the oxidative annulation of benzylamides with alkynes using oxygen as a terminal oxidant. nih.govfigshare.com Similarly, rhodium(III)-catalyzed systems can couple aryl ketoxime derivatives with internal alkynes in a redox-neutral sequence to form substituted isoquinolines. acs.org
A general scheme involves a directing-group-assisted C-H activation at the ortho position of the benzene ring to form a metallacycle intermediate. This intermediate then undergoes migratory insertion of the alkyne, followed by reductive elimination or another cyclization cascade to form the isoquinoline product. These methods offer high regioselectivity and have been applied to the synthesis of a wide array of polysubstituted isoquinolines. oup.compnas.orgacs.orgnih.gov
Table 2: Comparison of Selected Contemporary Catalytic Methods for Isoquinoline Synthesis
| Catalytic System | Metal | Starting Materials | Reaction Type | Key Features |
| Oxidative Annulation | Cobalt (Co) | Benzylamide, Alkyne | C-H/N-H Activation | Uses O₂ as oxidant, good functional group tolerance. nih.gov |
| Redox-Neutral Annulation | Rhodium (Rh) | Aryl Ketone O-acyloxime, Alkyne | C-H Activation/Vinylation | N-O bond acts as internal oxidant, mild conditions. acs.org |
| Sequential Arylation/Cyclization | Palladium (Pd) | Aryl Bromide, Ketone, NH₄Cl | α-Arylation/Cyclization | Convergent, regioselective, tolerates electron-poor systems. pnas.org |
| Asymmetric Hydrogenation | Iridium (Ir) | 1,3-Disubstituted Isoquinoline | Hydrogenation | Provides chiral tetrahydroisoquinolines with high enantioselectivity. nih.govresearchgate.net |
Other Catalytic Systems (e.g., Copper-mediated Cascade Cyclization)
Beyond the well-established noble metal catalysts, systems based on more abundant and less expensive metals like copper (Cu) have gained prominence. Copper-catalyzed reactions often proceed through radical pathways and can facilitate complex cascade cyclizations. rsc.orgrsc.org
A notable metal-free approach that aligns with contemporary goals of sustainable chemistry is the radical cyclization of vinyl isocyanides with alkanes to afford 1-alkylisoquinolines. researchgate.net In this type of reaction, a radical initiator promotes the formation of an alkyl radical from an alkane (e.g., propane (B168953) to generate an isopropyl radical), which then adds to the vinyl isocyanide. A subsequent cascade of cyclization and aromatization steps leads to the final 1-alkylisoquinoline product.
Copper catalysis has also been employed in the synthesis of ynamides from 1,1-dibromo-1-alkenes, which are versatile intermediates that can be used in various cyclization reactions to build heterocyclic scaffolds. ulb.ac.be Furthermore, copper-catalyzed enantioselective cascade cyclizations of N-propargyl ynamides have been developed to construct chiral polycyclic systems, showcasing the potential of copper carbenes in complex molecule synthesis. nih.gov These emerging methods provide innovative and powerful alternatives for accessing the this compound structure and its derivatives.
Stereoselective Synthesis of Enantiopure this compound Derivatives
The creation of enantiomerically pure chiral isoquinoline derivatives is of paramount importance, as the biological activities of enantiomers can differ significantly. thieme-connect.com Methodologies to achieve this can be broadly categorized into asymmetric catalysis and chiral resolution.
Asymmetric catalysis offers an efficient route to chiral isoquinoline derivatives by directly producing the desired enantiomer. nih.govrsc.org Various catalytic systems have been developed for the asymmetric synthesis of isoquinolines. nih.gov
Rhodium-catalyzed asymmetric hydrogenation of isoquinolines has emerged as a powerful method for synthesizing chiral tetrahydroisoquinolines. rsc.org By employing a Rh–thiourea chiral phosphine (B1218219) complex in the presence of a strong Brønsted acid like HCl, high reactivity and enantioselectivity (up to 99% ee) can be achieved. rsc.org The acid is believed to activate the isoquinoline substrate and promote anion binding between the substrate and the catalyst's ligand, enhancing the chiral environment. rsc.org This method has been successfully applied to the hydrogenation of 1-methylisoquinoline (B155361) with high enantioselectivity. rsc.org
Another notable advancement is the palladium-catalyzed asymmetric Larock isoquinoline synthesis. acs.orgnih.gov This method allows for the construction of axially chiral 3,4-disubstituted isoquinolines with excellent enantioselectivities (up to 97.5:2.5 er) and yields. acs.orgnih.gov The use of a Pd(OAc)₂/Walphos SL-W002-1 catalyst system has been pivotal in achieving the first asymmetric version of the Larock synthesis for this class of compounds. acs.orgnih.gov
The table below summarizes key findings in asymmetric catalysis for isoquinoline synthesis:
| Catalytic System | Substrate Type | Key Features | Reported Enantioselectivity |
| Rh–thiourea chiral phosphine complex / HCl | Isoquinolines | Anion binding, broad substrate scope | Up to 99% ee rsc.org |
| Pd(OAc)₂/Walphos SL-W002–1 | o-alkynylaryl imines | First asymmetric Larock synthesis | Up to 97.5:2.5 er acs.orgnih.gov |
Chiral resolution remains a widely used technique for separating racemic mixtures of isoquinoline derivatives into their individual enantiomers. wikipedia.org This method typically involves the formation of diastereomeric salts, which can then be separated based on their differing physical properties, such as solubility. wikipedia.orgspcmc.ac.in
The process involves reacting the racemic isoquinoline base with a chiral resolving agent, which is an optically pure acid. spcmc.ac.in Common resolving agents include naturally occurring acids like (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. spcmc.ac.in The resulting diastereomeric salts can then be separated by fractional crystallization. wikipedia.orgspcmc.ac.in After separation, the pure enantiomers of the isoquinoline derivative can be recovered by treating the diastereomeric salts with a base to remove the resolving agent. wikipedia.org
A significant challenge in chiral resolution is the loss of 50% of the material as the undesired enantiomer. wikipedia.org To address this, racemization and recycling processes can be implemented. rsc.org For instance, the unwanted enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) can be converted to a non-chiral imine through N-chlorination and elimination, allowing for its recycling. rsc.org
The following table outlines common chiral resolving agents used for the resolution of basic compounds like isoquinolines:
| Resolving Agent | Type |
| (+)-Tartaric acid | Acid spcmc.ac.in |
| (-)-Mandelic acid | Acid spcmc.ac.in |
| (+)-Camphor-10-sulphonic acid | Acid spcmc.ac.in |
| (-)-Malic acid | Acid spcmc.ac.in |
| (+)-Glutamic acid | Acid spcmc.ac.in |
Derivatization and Functionalization Strategies for Enhanced Complexity
The derivatization and functionalization of the this compound scaffold are crucial for exploring its structure-activity relationships and developing analogues with enhanced properties.
Various synthetic strategies have been employed to introduce a wide array of chemical groups onto the isoquinoline core. Palladium-catalyzed C-H functionalization reactions have proven to be a powerful tool for this purpose. nih.gov These reactions allow for the direct introduction of functional groups at specific positions on the isoquinoline ring, often guided by a directing group. nih.gov For example, C-H methylation can be achieved using various sustainable methods, including photocatalysis and electrochemistry, to introduce "magic methyl" groups that can significantly modulate a molecule's properties. mdpi.com
Furthermore, the development of combinatorial libraries of isoquinoline derivatives allows for the rapid generation of a large number of structurally diverse compounds. google.com This is often achieved through solid-phase synthesis, where the isoquinoline core is systematically modified with different substituents. google.com
The synthesis of radiolabeled isoquinoline analogues is essential for their use in imaging techniques like Positron Emission Tomography (PET). researchgate.netrsc.org A common method for introducing a carbon-11 (B1219553) (¹¹C) label is through palladium-mediated carbonylation using [¹¹C]carbon monoxide. researchgate.netrsc.org
This technique has been successfully used to label analogues of the peripheral benzodiazepine (B76468) receptor ligand PK11195, which has an isoquinoline carboxamide structure. researchgate.netrsc.org The process involves reacting a suitable precursor, such as an isoquinolin-3-yl triflate, with [¹¹C]CO and an appropriate amine in the presence of a palladium catalyst. researchgate.netrsc.org This method provides the ¹¹C-labeled products with good radiochemical yields (10–55%) and high specific radioactivity. researchgate.netrsc.org For confirmation of the labeling position, the corresponding ¹³C-labeled compound can be synthesized and analyzed by NMR. researchgate.netrsc.org
The following table provides an overview of the radiochemical synthesis of a labeled isoquinoline analogue:
| Labeling Method | Precursor | Reagents | Product | Radiochemical Yield |
| ¹¹C-Carbonylation | 1-(2-chlorophenyl)isoquinolin-3-yl trifluoromethanesulfonate | [¹¹C]CO, amine, Pd catalyst | ¹¹C-labeled isoquinoline-3-carboxamide | 10–55% researchgate.netrsc.org |
Mechanistic Insights and Reactivity Studies of 1 1 Methylethyl Isoquinoline Systems
Oxidative Transformations and Rearrangement Mechanisms
The oxidation of isoquinoline (B145761) derivatives can lead to a variety of products, depending on the oxidant and the substitution pattern of the ring. The nitrogen atom and the electron-rich benzene (B151609) portion of the molecule are potential sites for oxidation.
Oxidation of the nitrogen atom in 1-(1-methylethyl)isoquinoline with peroxy acids (e.g., m-CPBA) or hydrogen peroxide would yield the corresponding N-oxide. This transformation alters the electronic properties of the ring, making the C1 and C3 positions more electrophilic and susceptible to nucleophilic attack.
Permanganate (KMnO₄) oxidation under harsh conditions can lead to the cleavage of the benzene ring, yielding pyridine-3,4-dicarboxylic acid (cinchomeronic acid). However, under controlled conditions, it's possible to achieve oxidation of alkyl side chains. For this compound, the tertiary benzylic proton of the isopropyl group could be a site for initial oxidative attack, potentially leading to a tertiary alcohol or, with further oxidation, cleavage of the isopropyl group to form 1-isoquinolinecarboxylic acid.
Rearrangement reactions can also be initiated by oxidation. For instance, the von Braun degradation, although typically involving N-cyano- or N-acyl- groups, illustrates how cleavage and rearrangement can occur. In the context of oxidative processes, radical-mediated rearrangements could potentially occur, especially if single-electron transfer oxidants are used. The stability of the tertiary benzylic radical that would be formed from the isopropyl group could facilitate such pathways.
Another potential oxidative pathway involves photosensitized oxidation, where singlet oxygen is generated and reacts with the isoquinoline ring. This can lead to the formation of endoperoxides via a [4+2] cycloaddition, which can then rearrange to form various oxygenated products.
Cycloaddition Reactions Involving Isoquinoline Derivatives
The isoquinoline ring system can participate in cycloaddition reactions, acting either as an azadiene or a dienophile, depending on the reaction partner. The electronic nature of the isoquinoline, being relatively electron-poor, often favors its role as a dienophile in inverse-electron-demand Diels-Alder reactions.
However, the isoquinoline moiety can also function as a 4π component (azadiene) in reactions with highly reactive dienophiles. For this compound, the steric bulk of the isopropyl group at the C1 position would likely influence the regioselectivity and stereoselectivity of such cycloadditions. It could potentially direct the incoming dienophile to the opposite face of the ring or hinder the reaction altogether.
Isoquinolinium salts, formed by the alkylation or acylation of the nitrogen atom, are more electron-deficient and thus more reactive as dienophiles. The reaction of a 1-(1-methylethyl)isoquinolinium salt with a diene would proceed via a [4+2] cycloaddition to yield a bridged adduct, which could then undergo further transformations.
Furthermore, 1,3-dipolar cycloaddition reactions are also known for isoquinoline systems. Isoquinolinium ylides, generated in situ by the reaction of an isoquinolinium salt with a base, can react with various dipolarophiles (e.g., alkenes, alkynes) to construct complex polycyclic systems. The substituent at C1 would play a crucial role in the stability and reactivity of the intermediate ylide.
Understanding C-H Bond Activation Mechanisms in Functionalization
Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For this compound, several C-H bonds are potential targets for activation, including those on the benzene ring (C5, C8) and the pyridine (B92270) ring (C3).
Ruthenium complexes, such as those containing a p-cymene (B1678584) ligand, have been investigated for their activity in catalyzing reactions involving quinolines and isoquinolines. researchgate.net The mechanism often involves the coordination of the heterocyclic nitrogen atom to the metal center, which then directs the C-H activation step at an ortho position. In the case of this compound, this would primarily direct functionalization to the C8 position.
The general catalytic cycle for a directed C-H activation/functionalization reaction typically involves:
Coordination: The nitrogen of the isoquinoline coordinates to the metal catalyst.
C-H Activation: An ortho C-H bond (e.g., C8-H) is cleaved by the metal center, often through a concerted metalation-deprotonation (CMD) pathway, to form a five-membered metallacyclic intermediate.
Functionalization: The metallacycle reacts with a coupling partner (e.g., an alkene, alkyne, or organohalide). This step can involve migratory insertion or oxidative addition.
Reductive Elimination/Product Release: The functionalized product is released, and the active catalyst is regenerated.
Nickel-catalyzed cross-coupling reactions have also proven effective for constructing C-C bonds, including stereoconvergent processes that can control chirality at C(sp³) centers. acs.org While many examples involve pre-halogenated substrates, the principles of oxidative addition and reductive elimination are central. Direct C-H activation using nickel catalysts is also an area of active research. The steric and electronic properties of the 1-methylethyl group would influence the rate and selectivity of these C-H activation processes, potentially favoring specific sites or hindering catalyst approach.
Pharmacological Profiling and Biological Activity of 1 1 Methylethyl Isoquinoline Analogues
Anti-Cancer and Cytotoxic Activities
Isoquinoline (B145761) alkaloids and their synthetic analogues have been a focal point of cancer research due to their potent cytotoxic effects against various human cancer cell lines. These compounds exert their anti-cancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), modulation of the cell cycle, inhibition of key enzymes involved in DNA replication, and reversal of drug resistance in cancer cells.
A primary mechanism by which isoquinoline analogues exhibit anti-cancer activity is through the induction of apoptosis. This programmed cell death is a crucial process for eliminating damaged or unwanted cells. Studies have shown that certain isoquinoline derivatives can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, some naphthylisoquinoline compounds have been found to induce apoptosis in breast cancer cell lines by causing deformation of the nuclear membrane, disrupting the mitochondrial membrane potential, and increasing the production of reactive oxygen species (ROS).
Flow cytometry analysis has confirmed that treatment with these compounds leads to a significant increase in the population of apoptotic cells. Furthermore, these analogues can modulate the cell cycle, often causing an arrest at specific phases, which prevents cancer cell proliferation. For example, some derivatives have been observed to induce a G0/G1 cell cycle arrest, subsequently leading to apoptosis. The ability of these compounds to interfere with the cell cycle is a key aspect of their anti-proliferative effects.
Table 1: Effects of Isoquinoline Analogues on Cell Cycle and Apoptosis
| Compound Type | Cancer Cell Line | Effect on Cell Cycle | Induction of Apoptosis | Reference |
|---|---|---|---|---|
| Naphthylisoquinoline | Breast Cancer (MCF-7, MDA-MB-231) | Not specified | Induces apoptosis via intrinsic pathway | |
| Ciprofloxacin Derivative | Leukemia (K562, KG1a) | G0/G1 arrest | Time-dependent increase in apoptotic cells | |
| Quinoline (B57606) Derivative | Various | Modulates cell cycle | Suppresses proliferation |
This table is interactive. Click on the headers to sort the data.
Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. They are a validated target for cancer therapy, and several clinically used anti-cancer drugs function by inhibiting these enzymes. Certain isoquinoline analogues, particularly indenoisoquinoline derivatives, have been identified as potent topoisomerase I (Top1) inhibitors.
These compounds act as interfacial inhibitors, trapping the Top1-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering cell death. Notably, some indenoisoquinoline derivatives exhibit different DNA sequence preferences for trapping Top1 compared to the well-known Top1 inhibitor camptothecin, suggesting a unique profile of action. Furthermore, these compounds have shown activity against camptothecin-resistant cell lines, highlighting their potential to overcome certain forms of drug resistance.
Table 2: Topoisomerase I Inhibition by Indenoisoquinoline Analogues
| Compound | Key Feature | Mechanism of Action | Activity in Resistant Cells | Reference |
|---|---|---|---|---|
| MJ-III-65 (NSC 706744) | Traps Top1 reversibly with different DNA sequence preferences than camptothecin. | Induces protein-linked DNA breaks that are resistant to reversal. | Limited cross-resistance in camptothecin-resistant cell lines. | |
| Indotecan (LMP400) | Clinically evaluated indenoisoquinoline. | Traps the TOP1-DNA complex, producing TOP1 cleavage complexes. | Not specified | |
| Indimitecan (LMP776) | Clinically evaluated indenoisoquinoline. | Traps the TOP1-DNA complex, producing TOP1 cleavage complexes. | Not specified |
This table is interactive. Click on the headers to sort the data.
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anti-cancer drugs. One of the primary mechanisms of MDR is the overexpression of P-glycoprotein (P-gp), a membrane transporter that actively pumps drugs out of the cell.
Several 1,2-disubstituted tetrahydroisoquinoline derivatives have been synthesized and shown to effectively reverse MDR. These compounds act as P-gp inhibitors, thereby increasing the intracellular accumulation and efficacy of anti-cancer agents. In preclinical studies, some of these analogues demonstrated a greater P-gp inhibitory effect than the control compound verapamil. For example, the quinoline derivative MS-209 was found to directly interact with P-gp, inhibiting the efflux of antitumor drugs and overcoming multidrug resistance both in vitro and in vivo. The ability of these compounds to counteract MDR makes them valuable candidates for combination chemotherapy.
Anti-Inflammatory and Immunomodulatory Effects
Isoquinoline alkaloids and their synthetic derivatives have demonstrated significant potential as modulators of the immune system and as anti-inflammatory agents. These compounds can influence inflammatory responses through various mechanisms, including the inhibition of key signaling pathways and the regulation of cytokine production.
Research into novel isoquinoline-1-carboxamides has identified compounds with potent anti-inflammatory properties. For instance, a series of eleven synthesized isoquinoline-1-carboxamides (HSR1101~1111) were assessed for their effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells. Three of these compounds, HSR1101, HSR1102, and HSR1103, effectively suppressed the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). Notably, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101) not only reduced pro-inflammatory mediators but also reversed the LPS-induced suppression of the anti-inflammatory cytokine IL-10. The mechanism of action for HSR1101 involves the attenuation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression by inhibiting the nuclear translocation of NF-κB. This is achieved by preventing the phosphorylation of IκB and inhibiting the upstream mitogen-activated protein kinases (MAPKs).
Furthermore, the isoquinoline derivative CYY054c has been shown to inhibit LPS-induced NF-κB expression in macrophages. This inhibition leads to a reduced release of TNF-α, IL-1β, and IL-6, and decreased expression of iNOS and COX-2. In animal models of endotoxemia, CYY054c improved cardiac function by lowering plasma levels of these inflammatory mediators. The broad anti-inflammatory and immunomodulatory effects of isoquinoline-based alkaloids suggest their potential in addressing diseases with an inflammatory component, including those triggered by viral infections where inflammation is a key pathological feature.
Antimicrobial Spectrum and Potency
Antibacterial Activity Against Pathogens
The isoquinoline scaffold is a key feature in a variety of natural and synthetic compounds exhibiting a wide range of antibacterial activities. These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
For example, two novel isoquinoline alkaloids, spathullin A and spathullin B, isolated from the fungus Penicillium spathulatum, displayed activity against a panel of bacteria. Spathullin B was generally more potent, with Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus. Another study focused on a novel synthetic compound, 1(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, which was effective against Pseudomonas aeruginosa, with MIC90 values ranging from 6.0 to 24.0 µg/mL. This compound was found to down-regulate the expression of important virulence factors in P. aeruginosa.
A series of synthesized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) also demonstrated broad-range bactericidal activity. Within this series, fluorophenylpropanoate ester 13 and halogenated phenyl- and phenethyl carbamates (17, 18, 21, and 22) were particularly noteworthy for their potent bactericidal effects. Similarly, alkynyl isoquinolines have shown bactericidal activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with MICs often equivalent to their minimal bactericidal concentrations (MBCs).
| Compound/Analogue Class | Target Pathogen(s) | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Spathullin B | Staphylococcus aureus | 1 µg/mL | |
| Spathullin A | Staphylococcus aureus | 4 µg/mL | |
| 1(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline | Pseudomonas aeruginosa | 6.0 - 24.0 µg/mL (MIC90) | |
| Halogenated phenethyl carbamates (e.g., 21, 22) | Broad-range bactericidal | Not specified | |
| Alkynyl Isoquinolines (HSN584, HSN739) | MRSA USA300 | Comparable to vancomycin |
Antifungal and Antiparasitic Properties
Isoquinoline derivatives have also been investigated for their potential against fungal pathogens. The development of new antifungal agents is crucial due to the rise of drug-resistant fungal species. Research has shown that specific structural modifications to the isoquinoline core can yield potent antifungal activity.
In a study of differently functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, only a few compounds displayed significant antifungal activity. Among these, chlorinated derivatives such as chlorobenzoate ester (10), chlorophenylpropanoate ester (14), and chlorophenethyl carbamate (B1207046) (22) exhibited the most notable antifungal effects against the tested fungi. Another study synthesized a series of novel 2-(isoquinolin-1-yl)-spiro[oxindole-3,3′-pyrrolines], where compounds 8c, 8d, and 8f showed noteworthy antifungal properties, warranting further investigation.
The mechanism of action for some isoquinoline derivatives may involve the disruption of essential fungal cellular processes. For instance, certain derivatives are thought to interfere with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. By targeting this pathway, these compounds can induce damage to the cell membrane, leading to fungal cell death. However, some isoquinoline alkaloids, such as spathullin A and B, were found to be inactive against the two fungi tested in one study. The structural features of the isoquinoline molecule are clearly important in determining its antifungal spectrum and potency.
There is currently limited specific information available in the provided search results regarding the antiparasitic properties of 1-(1-Methylethyl)isoquinoline analogues.
Neuropharmacological and Central Nervous System Activities
Certain isoquinoline derivatives have been shown to possess neuropharmacological properties, particularly in the context of neuroinflammation, which is a key factor in various neurodegenerative disorders. The activation of microglial cells contributes to this inflammatory state in the central nervous system (CNS).
Studies on isoquinoline-1-carboxamide derivatives have revealed their ability to suppress inflammatory responses in microglial cells. Specifically, the compound N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) was found to be a potent inhibitor of LPS-induced inflammation and cell migration in BV2 microglial cells. Its mechanism involves the inhibition of the MAPKs/NF-κB signaling pathway, which is crucial for the production of pro-inflammatory mediators. By mitigating microglial activation, such compounds could have beneficial effects in neurodegenerative diseases.
Additionally, research on the endogenous tetrahydroisoquinoline, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), has explored its effects on the behavioral aspects of cocaine addiction in rat models. Exogenously administered 1MeTIQ was shown to dose-dependently decrease cocaine-maintained responding and reduce cocaine-seeking behavior. However, it did not significantly alter the discriminative stimulus effects of cocaine or basal locomotor activity, suggesting a specific role in attenuating the rewarding and relapse-inducing properties of the drug.
Enzyme Inhibition Studies
Phosphodiesterase (PDE) Inhibition
A significant area of pharmacological research for isoquinoline analogues is their activity as inhibitors of phosphodiesterases (PDEs). PDEs are a family of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of these enzymes, particularly PDE5, has become a key strategy for various therapeutic applications.
A novel class of 4-aryl-1-isoquinolinone derivatives has been designed and identified as potent and selective PDE5 inhibitors. These compounds were developed by comparing the structure of cGMP with that of a 1-arylnaphthalene lignan. One of the most potent compounds from this series is methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate dihydrochloride (B599025) (compound 36a). This compound exhibited a very high inhibitory activity against PDE5 with an IC50 value of 1.0 nM.
Furthermore, compound 36a demonstrated high selectivity for PDE5 over other PDE isozymes. The selectivity ratio (IC50 of other PDE / IC50 of PDE5) was significant for other PDE types, indicating a lower likelihood of off-target effects. For example, the selectivity for PDE5 over PDE3 and PDE2 was greater than 10,000-fold. This high potency and selectivity led to the selection of its sulfate (B86663) form, compound 63 (T-1032), for further evaluation as a therapeutic agent.
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Selectivity Ratio (PDEX/PDE5) | Reference |
|---|---|---|---|---|
| Compound 36a (methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate dihydrochloride) | PDE5 | 1.0 nM | - | |
| PDE1 | - | 1300 | ||
| PDE2 | - | > 10,000 | ||
| PDE3 | - | > 10,000 | ||
| PDE4 | - | 4700 | ||
| PDE6 | - | 28 |
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. There are several isoforms of human CAs (hCAs), and their inhibition has therapeutic applications in various conditions, including glaucoma, obesity, and cancer. For instance, inhibition of cytosolic isoforms hCA I and hCA II, and the membrane-bound hCA IV, is key to the management of glaucoma.
While the primary sulfonamide group is a classic zinc-binding motif for potent CA inhibitors, research has expanded to other chemical scaffolds. Studies on heterocyclic sulfonamides, including those with quinoline moieties, have demonstrated effective inhibition of several CA isozymes, particularly CA II. Although direct studies on this compound analogues as CA inhibitors are not extensively documented, the broader class of N-heterocyclic compounds has been a source of interest. For example, investigations into N1-substituted secondary sulfonamides incorporating various heterocyclic tails have been conducted to understand their inhibition profiles against isoforms like hCA I, II, IV, and IX. These studies highlight that modifications to the sulfonamide group can significantly alter inhibitory potency, sometimes leading to a counterproductive effect.
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Selected Sulfonamide Inhibitors This table presents data for representative sulfonamide inhibitors to illustrate typical inhibition profiles against key hCA isoforms. Data for direct this compound analogues is not available in the provided sources.
| Compound | Target Isoform | Inhibition Constant (KI) |
|---|---|---|
| Acetazolamide | hCA I | 250 nM |
| Acetazolamide | hCA II | 12.5 nM |
| Acetazolamide | hCA VII | 2.5 nM |
| Dorzolamide | hCA II | Potent Inhibitor |
Leucine (B10760876) Aminopeptidase (B13392206) (LAP) Inhibition
Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the removal of N-terminal amino acid residues, primarily leucine, from proteins and peptides. They are involved in various cellular processes, and their inhibition is a target for therapeutic intervention in certain diseases. Currently, detailed research findings specifically documenting the inhibition of leucine aminopeptidase by this compound or its direct analogues are not prominent in the available scientific literature.
Cholinesterase (AChE, BuChE) Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing Alzheimer's disease. These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132); inhibiting them increases acetylcholine levels in the brain, which can help improve cognitive function.
Isoquinoline alkaloids have been identified as a promising class of cholinesterase inhibitors. Research has shown that various natural and synthetic isoquinoline derivatives exhibit significant inhibitory activity against both AChE and BuChE. For instance, studies on alkaloids from Cryptocarya species revealed that most of the isolated compounds showed a stronger inhibition towards BuChE than AChE. The phenanthrene-type alkaloid 2-methoxyatherosperminine was particularly potent against BuChE, with an IC50 value of 3.95 μM. Similarly, chelerythrine, another isoquinoline alkaloid, demonstrated high activity with an IC50 of 0.72 μM against AChE and 2.15 μM against BuChE. The structure of the isoquinoline scaffold allows for various substitutions, which can be tailored to enhance binding affinity and selectivity for either AChE or BuChE.
Table 2: Cholinesterase Inhibitory Activity of Selected Isoquinoline Alkaloids
| Compound | Enzyme | IC50 (μM) |
|---|---|---|
| 2-methoxyatherosperminine | BuChE | 3.95 |
| Chelerythrine | AChE | 0.72 |
| Chelerythrine | BuChE | 2.15 |
| Galantamine (Reference) | AChE | 1.46 |
| Galantamine (Reference) | BuChE | 6.31 |
| Rivastigmine (Reference) | AChE | 10.23 |
| Rivastigmine (Reference) | BuChE | 8.38 |
Phenylethanolamine N-methyltransferase (PNMT) Inhibition
Phenylethanolamine N-methyltransferase (PNMT) is the enzyme that catalyzes the final step in the biosynthesis of catecholamines, specifically the conversion of norepinephrine (B1679862) to epinephrine (B1671497) (adrenaline). This conversion involves the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM). As epinephrine is involved in processes like blood pressure regulation, PNMT has been investigated as a therapeutic target, and its inhibitors could offer insights into the roles of epinephrine-forming neurons.
Research has led to the design and synthesis of potent PNMT inhibitors. Transition-state analogue inhibitors, which mimic the geometry and electronic properties of the enzyme's transition state, have proven to be particularly effective. Synthetic efforts have yielded tight-binding inhibitors with Ki values in the nanomolar range, such as an inhibitor with a Ki of 12.0 nM. Structural analyses have shown that these inhibitors can occupy the binding pockets for both the SAM cofactor and the norepinephrine substrate, effectively blocking the enzyme's catalytic activity.
HIV-1 Protease Inhibition
HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus, responsible for cleaving viral polyproteins into functional proteins required for viral maturation. Inhibition of this enzyme results in the production of non-infectious virions and is a cornerstone of highly active antiretroviral therapy (HAART).
Several approved HIV protease inhibitors incorporate a decahydroisoquinoline (B1345475) moiety in their structure, demonstrating the utility of the isoquinoline scaffold in this therapeutic area. For instance, the structure of saquinavir, an early protease inhibitor, features this group, which occupies a key pocket (S1') in the enzyme's active site. The design of HIV protease inhibitors is a prominent success of structure-based drug design, where X-ray crystallography of the enzyme has guided the development of potent molecules. While peptide-based leads have been successful, they can present challenges with pharmacokinetic properties.
Other Biological Activities
Beyond specific enzyme inhibition, isoquinoline derivatives have demonstrated a wide array of other pharmacological effects.
Analgesic and Antipyretic Activity: Several isoquinoline alkaloids have been shown to possess significant analgesic and antipyretic (fever-reducing) properties. For example, a study of alkaloids from Turkish Berberis species found that berberine, berbamine, and palmatine (B190311) exhibited dose-dependent antinociceptive and antipyretic effects in animal models. Synthetic analogues, such as 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, have also shown pronounced analgesic activity, in some cases exceeding that of conventional non-narcotic analgesics.
Antiplatelet Activity: Certain isoquinoline alkaloids can inhibit platelet aggregation. A study testing 41 different isoquinoline alkaloids found that several compounds, including papaverine (B1678415) and protopine, significantly inhibited platelet aggregation induced by various agents like ADP, arachidonic acid, and collagen. This activity points to potential applications in conditions related to thrombosis, although the clinical impact is considered low for many of these compounds due to the high concentrations required.
Antihyperglycemic Activity: The potential for isoquinoline alkaloids and their derivatives to manage high blood sugar is an area of ongoing research. Berberine, a well-studied isoquinoline alkaloid, is known for its antihyperglycemic effects, which are attributed to multiple mechanisms, including the activation of AMP-activated protein kinase (AMPK). This area continues to be explored for developing new treatments for metabolic disorders.
Anti-inflammatory Activity: Many isoquinoline derivatives exhibit anti-inflammatory properties. The alkaloids berberine, berbamine, and palmatine have demonstrated significant, dose-dependent inhibition of inflammation in various in vivo models. The synthetic compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride also showed a potent anti-inflammatory effect, reported to be several times greater than that of diclofenac (B195802) sodium in one study.
Structure Activity Relationship Sar Elucidation for 1 1 Methylethyl Isoquinoline Analogues
Conformational Analysis and Stereochemical Determinants of Activity
The three-dimensional shape, or conformation, of a molecule plays a crucial role in its interaction with biological targets. slideshare.net For analogues of 1-(1-Methylethyl)isoquinoline, conformational analysis helps to understand the preferred spatial arrangements of the molecule, which in turn dictates its activity. The stereochemistry, or the specific arrangement of atoms in space, is also a critical determinant of biological function.
Stereoisomerism, where molecules have the same chemical formula but different spatial arrangements, is another key factor. In a study on tetrahydrolipstatin, a complex molecule, the different stereoisomers exhibited a wide range of inhibitory activities, highlighting the importance of specific stereocenters for biological function. nih.gov While one diastereomer of tetrahydrolipstatin was a potent inhibitor, another with inverted stereocenters was significantly less active. nih.gov This underscores that even subtle changes in stereochemistry can have a profound impact on the biological activity of this compound analogues.
Table 1: Impact of Stereochemistry on Biological Activity in Related Systems This table is illustrative and based on findings from related chemical structures to highlight the importance of stereochemistry.
| Compound/Analog | Stereochemical Feature | Observed Effect on Activity | Reference |
|---|---|---|---|
| Tetrahydrolipstatin | Natural (THL) configuration | Potent inhibitory activity (IC50 = 4.0 nM) | nih.gov |
| Tetrahydrolipstatin Diastereomer | Inverted stereocenters at 2,3,2'-positions | Significantly reduced inhibitory activity (IC50 = 930 nM) | nih.gov |
| Substituted Cyclohexanes | Equatorial vs. Axial substituent position | Equatorial position is generally more stable for bulky groups, influencing conformational equilibrium and reactivity. | minia.edu.eg |
Influence of Substituent Position and Nature (e.g., Isopropyl Group at C-1, N-1, C-7)
The position and chemical nature of substituents on the isoquinoline (B145761) scaffold are critical for modulating biological activity. mdpi.comlongdom.org The presence of the isopropyl group at the C-1 position of this compound is a defining feature, and its influence, as well as the effects of other substituents at various positions, has been a subject of investigation.
Similarly, for this compound analogues, placing the isopropyl group at positions other than C-1, such as on the nitrogen atom (N-1) or at other carbon atoms like C-7, would likely lead to a substantial change in biological activity. The C-1 position allows the isopropyl group to project into a specific region of a binding pocket, and moving it would alter this interaction. Furthermore, the introduction of other types of substituents, such as electron-withdrawing or electron-donating groups, at various positions can fine-tune the electronic landscape of the molecule, which can be crucial for activity. longdom.orgrsc.org For instance, in pyrene (B120774) derivatives, the placement of different substituents at positions 1, 3, 6, and 8 has been explored to modulate their properties. rsc.org
Table 2: General Influence of Substituent Position on Activity in Heterocyclic Compounds This table provides examples from related heterocyclic systems to illustrate the principle of substituent position effects.
| Compound Class | Substituent and Position | Observed Effect | Reference |
|---|---|---|---|
| Thiosemicarbazide Derivatives | 3-methoxyphenyl group at position 4 vs. position 1 | Positioning at the 4-position was beneficial for selective bacteriostatic activity against Staphylococcus aureus. | nih.gov |
| Benzene (B151609) Derivatives | Electron-withdrawing groups at para or meta positions | Enhanced thermal stability. | longdom.org |
| Isocoumarin Analogues | Fluoro groups at meta and para positions of a phenyl ring at C-3 | Increased antimetastatic effect. | mdpi.com |
| Pyrrolo[2,1-a]isoquinolines | Hydroxyl groups at C-8 and C-20 | Considered essential for cytotoxicity. | rsc.org |
Pharmacophore Modeling and Ligand-Receptor Interactions
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. unina.it For this compound analogues, this approach helps to distill the key chemical features responsible for their activity and to understand how they interact with their target receptors. ebi.ac.ukfrontiersin.org
A pharmacophore model for these analogues would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. The isoquinoline nitrogen can act as a hydrogen bond acceptor, while the aromatic rings contribute to π-π stacking interactions. The C-1 isopropyl group is a key hydrophobic feature that likely fits into a corresponding hydrophobic pocket in the receptor.
The development of a pharmacophore model involves aligning a set of active compounds and identifying their common structural features. unina.it This model can then be used to virtually screen large compound libraries to identify new potential lead structures. frontiersin.org For instance, pharmacophore models have been successfully used to identify novel inhibitors for enzymes like acetylcholinesterase and cytochrome P450. ebi.ac.ukfrontiersin.org
Understanding the specific ligand-receptor interactions is the ultimate goal of these studies. nih.gov Techniques like molecular docking can be used in conjunction with pharmacophore models to predict the binding mode of this compound analogues within the active site of a receptor. nih.gov These models can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing forces with the ligand, providing a detailed picture of the binding event. nih.govnih.gov
Table 3: Key Features in Pharmacophore Models for Related Compound Classes This table illustrates common pharmacophoric features identified in studies of other bioactive molecules.
| Compound Class/Target | Identified Pharmacophoric Features | Reference |
|---|---|---|
| CYP11B2 Inhibitors | Three ring centroids and an aromatic nitrogen. | frontiersin.org |
| Morphinans and Isoquinolines (for AChE inhibition) | A ligand-based pharmacophore model was developed based on active and inactive compounds. | ebi.ac.uk |
| HMG-CoA Reductase Inhibitors | Model based on statins and native ligands to screen for new inhibitors. | nih.gov |
Computational Chemistry and in Silico Approaches in Isoquinoline Research
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. ijariie.commdpi.com This is frequently used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.govnih.gov
A review of the scientific literature indicates that specific molecular docking or molecular dynamics simulation studies focusing solely on 1-(1-Methylethyl)isoquinoline and its interaction with biological targets have not been extensively published. Research in this area tends to concentrate on more complex isoquinoline (B145761) alkaloids or derivatives designed for specific therapeutic targets. bohrium.commdpi.com
Virtual Screening for Novel Bioactive Analogues
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. tandfonline.comacs.org This approach allows researchers to prioritize which compounds to investigate experimentally, saving time and resources.
While virtual screening has been employed to identify novel bioactive isoquinoline analogues, specific studies highlighting this compound as a lead compound are not readily found in the literature. nih.gov Screening efforts generally focus on identifying isoquinoline scaffolds with specific functional groups deemed necessary for interaction with a particular biological target.
Mechanistic Studies through Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other physicochemical properties of molecules. quemix.comakj.az These methods have been applied to this compound, particularly in the context of its application as a corrosion inhibitor. wikipedia.org
In a notable study, this compound was investigated as a corrosion inhibitor for mild steel in a hydrochloric acid solution. researchgate.netderpharmachemica.comresearchgate.net Quantum chemical calculations were performed to understand the mechanism of inhibition by correlating the molecule's electronic properties with its performance. The calculations provide insight into how the molecule adsorbs onto the steel surface, forming a protective layer.
Key parameters calculated using DFT include the energy of the Highest Occupied Molecular Orbital (E
The table below presents theoretical quantum chemical parameters for this compound, calculated to elucidate its corrosion inhibition properties.
Table 1: Quantum Chemical Parameters for this compound
| Parameter | Description | Value |
|---|---|---|
| E | Energy of the Highest Occupied Molecular Orbital | -8.998 eV |
| E | Energy of the Lowest Unoccupied Molecular Orbital | -1.125 eV |
| ΔE (Energy Gap) | E |
7.873 eV |
| μ (Dipole Moment) | Measure of the net molecular polarity | 2.11 D |
Data sourced from studies on corrosion inhibition.
These computational findings suggest that the this compound molecule can effectively adsorb on a steel surface. The nitrogen atom and the π-electrons of the aromatic system are key centers for this adsorption, contributing to its function as a corrosion inhibitor.
Translational Research and Future Perspectives for 1 1 Methylethyl Isoquinoline in Drug Discovery
Development of Novel Therapeutic Agents Targeting Specific Diseases
The isoquinoline (B145761) core is a foundational element in a wide array of pharmacologically active molecules. nih.gov While 1-(1-Methylethyl)isoquinoline itself is not established as a therapeutic agent, its structural class is the subject of intensive research for treating various diseases. The strategic placement of substituents on the isoquinoline ring system allows for the modulation of biological activity, making derivatives of this scaffold promising candidates for drug development.
Research into related isoquinoline derivatives has revealed significant potential across different therapeutic areas:
Phosphodiesterase Inhibition: A series of 1-pyridylisoquinoline and 1-pyridyldihydroisoquinoline derivatives have been synthesized and identified as potent inhibitors of phosphodiesterase 4 (PDE4). nih.gov These compounds also showed strong inhibitory effects on LPS-induced TNF-alpha production in mice, indicating potential for anti-inflammatory applications. nih.gov
Anticancer Activity: Fused pyrrolo[2,1-a]isoquinolines, such as the lamellarin alkaloids, are recognized for their potent cytotoxic activity and function as topoisomerase inhibitors. researchgate.netrsc.org Several lamellarin analogs are considered promising lead compounds for cancer therapy. rsc.org Furthermore, structural optimization of isoquinoline derivatives substituted at the 4-position has led to the discovery of compounds with potent inhibitory activity against neuroendocrine prostate cancer cells. mdpi.com
Neurodegenerative Diseases: Isoquinoline derivatives are also being investigated for their role in the central nervous system. Some are considered candidate endogenous neurotoxins that may be implicated in the cause of neurodegeneration in Parkinson's disease, structurally related to the known neurotoxin MPP+. nih.gov
These examples underscore the therapeutic relevance of the isoquinoline scaffold, suggesting that derivatives of this compound could be rationally designed to target a variety of disease-related proteins.
Optimization of Lead Compounds for Enhanced Efficacy and Selectivity
Lead optimization is a critical phase in drug discovery where a biologically active compound is chemically modified to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetics. ijddd.comopenaccessjournals.com This process relies heavily on understanding the structure-activity relationship (SAR), which describes how molecular structure correlates with biological activity. numberanalytics.com For the isoquinoline class of compounds, optimization strategies often involve modifying substituents at various positions on the heterocyclic ring.
While specific lead optimization data for this compound is not extensively documented, studies on related structures illustrate the methodologies that would be applied:
Structure-Activity Relationship (SAR) Studies: In the development of inhibitors for neuroendocrine prostate cancer, systematic SAR studies on a 4-substituted isoquinoline lead compound were performed. mdpi.com This led to the discovery of a derivative with an IC50 value of 0.47 μM and over 190-fold selectivity against the PC-3 prostate cancer cell line. mdpi.com
Substituent Modification: For indenoisoquinoline topoisomerase I inhibitors, research has focused on identifying the optimal substituents on the indenone ring. nih.gov It was found that functional groups such as methoxy, fluorine, and cyano at the 9-position enhanced biological activity, demonstrating how targeted modifications can improve potency. nih.gov
Improving Physicochemical Properties: In a series of S1P1 agonists built on a quinolinone core, a polar headgroup was introduced to improve solubility and pharmacokinetic parameters without compromising pharmacological activity. nih.gov This strategy of appending functional groups to fine-tune properties is directly applicable to the optimization of isoquinoline-based leads.
These examples highlight that the this compound scaffold provides a robust framework that can be systematically modified. Through techniques like SAR studies, computational modeling, and synthetic chemistry, derivatives can be optimized to produce drug candidates with superior efficacy and selectivity. numberanalytics.comschrodinger.com
Application as Catalytic Ligands and Reagents in Organic Synthesis
The 1-substituted isoquinoline framework is a valuable structural motif for the design of ligands used in asymmetric catalysis. The nitrogen atom in the isoquinoline ring acts as a Lewis basic site, while the substituent at the C1-position can introduce steric bulk and chirality, influencing the selectivity of catalytic reactions.
Derivatives based on the this compound structure have been successfully employed as ligands in several important classes of chemical transformations:
Rhodium-Catalyzed Reactions: Chiral ligands incorporating a 1-substituted isoquinoline are highly effective in asymmetric catalysis. A prominent example is (S)-QUINAP, or (S)-1-(2-diphenylphosphino-1-naphthyl)isoquinoline, which has been used in rhodium-catalyzed enantioselective diboration of alkenes. acs.org
Cross-Coupling Reactions: 1-Aryl isoquinoline derivatives are used in rhodium(III)-catalyzed enantioselective oxidative C–H/C–H cross-coupling reactions to produce axially chiral compounds with excellent yields and enantioselectivities. acs.org
Dimerized Ligands: 1,1′-Biisoquinolines, which are dimers of 1-substituted isoquinolines, function as bidentate nitrogen donor ligands. mdpi.com These ligands exhibit atropisomerism due to hindered rotation around the C1–C1′ bond, making them useful in stereoselective synthesis. The N,N'-dioxide derivatives of 1,1'-biisoquinolines have found applications as enantioselective organic catalysts. mdpi.com
The utility of these compounds as ligands stems from their stable coordination to transition metals and the tunable steric and electronic environment they create around the metal center, which is essential for achieving high levels of control in catalytic processes. scielo.org.mx
Table 1: Research Findings for Isoquinoline Derivatives
| Compound Class | Application Area | Research Finding | Citation(s) |
|---|---|---|---|
| 1-Pyridylisoquinolines | Therapeutic (Anti-inflammatory) | Potent inhibitors of PDE4 and LPS-induced TNF-alpha production. | nih.gov |
| Pyrrolo[2,1-a]isoquinolines | Therapeutic (Anticancer) | Act as topoisomerase inhibitors with potent cytotoxic activity. | researchgate.netrsc.org |
| 4-Substituted Isoquinolines | Therapeutic (Anticancer) | Optimized derivatives show potent and selective inhibition of neuroendocrine prostate cancer cells. | mdpi.com |
| 1-Aryl Isoquinolines | Catalysis | Used in Rh(III)-catalyzed cross-coupling to form axially chiral compounds. | acs.org |
| (S)-QUINAP | Catalysis | Effective ligand for Rh-catalyzed asymmetric diboration. | acs.org |
| 1,1'-Biisoquinoline N,N'-dioxides | Catalysis | Serve as enantioselective organic catalysts. | mdpi.com |
| Isoquinoline-based Inhibitors | Diagnostic Imaging (PET) | Developed as novel PET tracers for the norepinephrine (B1679862) transporter (NET). | snmjournals.org |
| [11C]PK11195 | Diagnostic Imaging (PET) | A 1-isoquinoline carboxamide PET tracer for imaging TSPO in neuroinflammation. | snmjournals.orgacs.org |
Advancements in Diagnostic and Imaging Applications (e.g., PET Tracers)
The isoquinoline scaffold has proven to be a valuable platform for the development of radiotracers for Positron Emission Tomography (PET), a non-invasive imaging technique used to visualize and quantify physiological processes. Several isoquinoline derivatives have been labeled with positron-emitting isotopes like Carbon-11 (B1219553) (¹¹C) or Fluorine-18 (¹⁸F) for neuroimaging applications.
Norepinephrine Transporter (NET) Imaging: An iterative structure-activity relationship (SAR) approach has led to a novel class of isoquinoline-based inhibitors of the norepinephrine transporter (NET). snmjournals.org Potent and selective ligands from this class were radiolabeled with ¹¹C or ¹⁸F and evaluated as PET tracers, showing significant uptake in NET-rich brain regions in non-human primates. snmjournals.org
Translocator Protein (TSPO) Imaging: The compound [¹¹C]PK11195, which is 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-1-isoquinoline carboxamide, is a well-known PET tracer for the 18-kDa translocator protein (TSPO), a marker for neuroinflammation. snmjournals.org Although it has some limitations, it serves as a gold standard for the development of new TSPO tracers. acs.org
Development of Analogues: Research into analogues of PK11195 has included the synthesis of related isoquinoline-3-carboxamides. researchgate.netrsc.org Notably, for the purpose of confirming labeling position via NMR, N-(1-methylethyl)-1-(2-chlorophenyl)-isoquinoline-3-(13C)carboxamide was prepared. researchgate.netrsc.org This demonstrates the direct incorporation of the "1-methylethyl" or isopropyl group within a structure class actively being developed for diagnostic imaging.
Tau Imaging: Other isoquinoline derivatives have been investigated as potential PET tracers for imaging tau protein aggregates, which are a hallmark of Alzheimer's disease. nih.govrhhz.net
The successful development of these agents demonstrates that the isoquinoline core can be readily modified to create tracers with favorable properties, such as high binding affinity, selectivity, and appropriate pharmacokinetics for brain imaging.
Q & A
Q. What are the common synthesis strategies for 1-(1-methylethyl)isoquinoline derivatives, and how do methodological choices impact structural diversity?
- Methodological Answer : Synthesis typically involves fragment-based design or catalytic systems. For example, monosubstituted fragments can be synthesized at positions 1, 3, 4, 5, 6, 7, or 8 of the isoquinoline ring, followed by merging fragments via strategies like copper-catalyzed tandem arylation-cyclization (for 1-thio derivatives) or "merging by design" without X-ray structural data . Catalytic conditions (e.g., metal-free reactions using MeOTf) enable regioselective substitution, while diaryliodonium salts facilitate arylthio group introduction . Structural diversity hinges on substitution position and reagent selection, as seen in anti-inflammatory 1-((4-fluorophenyl)thio)isoquinoline (FPTQ) .
Q. Which analytical techniques are critical for characterizing substitution patterns and purity in this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) validate purity and molecular weight. For novel compounds, elemental analysis and X-ray crystallography (if available) provide definitive structural evidence. Known compounds require cross-referencing with literature data, as emphasized in experimental reproducibility guidelines .
Advanced Research Questions
Q. How can researchers optimize the design of multi-substituted this compound derivatives for enhanced bioactivity?
- Methodological Answer : Fragment merging strategies are key. For instance, combining fragments substituted at non-adjacent positions (e.g., 1- and 3-positions) on the isoquinoline ring can yield potent molecules. Biochemical screening of monosubstituted libraries identifies compatible fragments, which are then merged using stepwise synthesis or tandem cyclization . Computational docking studies (if structural data exists) further refine substituent selection. A case study demonstrated improved orexin receptor antagonism (Ki = 41 nM) via 1-methylethyl and dimethoxy substitutions .
Q. How should researchers address contradictions in bioactivity data across studies involving this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in substitution patterns, purity, or experimental models. To resolve discrepancies:
- Compare substitution positions : Bioactivity varies significantly with substituent location (e.g., 1-thio vs. 1-alkyl groups) .
- Validate purity : Impurities >5% can skew results; use HPLC and NMR for batch consistency .
- Replicate across models : Test compounds in both in vitro (e.g., RAW264.7 macrophages) and in vivo systems (e.g., zebrafish or rat models) to assess translational relevance .
Q. What are the critical considerations when evaluating in vivo vs. in vitro efficacy of this compound derivatives?
- Methodological Answer :
- Pharmacokinetics : Assess blood-brain barrier penetration (e.g., orexin antagonists require brain-penetrant properties) and metabolic stability .
- Model specificity : Zebrafish models (Tg(mpx::EGFP)) are cost-effective for anti-inflammatory screening but lack mammalian immune complexity. Rat models better replicate human pharmacokinetics but are resource-intensive .
- Dose-response correlation : Ensure in vitro IC50 values align with in vivo effective doses, adjusting for bioavailability differences.
Key Methodological Recommendations
- Experimental Design : Prioritize fragment-based libraries for rapid potency optimization .
- Data Validation : Cross-reference synthetic routes with EPA systematic naming (e.g., "Benzene, methyl(1-methylethyl)-") to avoid nomenclature errors .
- Ethical Compliance : Adhere to ICH guidelines for preclinical studies, ensuring reproducibility and transparency in method descriptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
